methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key structural attributes include:
- Spiro junction: Connects indole and pyrano-pyridine moieties, conferring conformational rigidity .
- 7'-Methyl: Lipophilic moiety influencing steric interactions. 3'-Methyl carboxylate: Moderates solubility and metabolic stability.
- Molecular formula: C25H22N4O5 (MW: 458.466 g/mol) .
This compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 2-amino-1'-(2-amino-2-oxoethyl)-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-9-7-12-14(17(26)23-9)20(15(16(22)30-12)18(27)29-2)10-5-3-4-6-11(10)24(19(20)28)8-13(21)25/h3-7H,8,22H2,1-2H3,(H2,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNAMCSBCHTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(=O)N)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multicomponent reactions. One efficient method involves the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as a catalyst in a small amount of ethanol . This ‘one-pot’ process is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound contains:
-
Spiro junction between indole and pyrano[3,2-c]pyridine moieties
-
Amino group (2'-amino)
-
Ester group (methyl carboxylate)
-
Carbamoylmethyl substituent
-
Diketone system (2,5'-dioxo)
| Functional Group | Reactivity Profile |
|---|---|
| 2'-Amino | Nucleophilic substitution, acylation, or Schiff base formation |
| Methyl ester | Hydrolysis (acid/base), transesterification |
| Carbamoylmethyl | Hydrolysis to carboxylic acid or interaction with electrophiles |
| Diketone | Keto-enol tautomerism, chelation with metals |
Hydrolysis Reactions
The methyl ester at position 3' undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
This reaction is critical for generating bioactive metabolites .
Substitution at the Amino Group
The 2'-amino group participates in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) to generate imines.
Oxidation and Reduction
-
Oxidation : The diketone system may undergo further oxidation under strong conditions (e.g., KMnO₄), though steric hindrance from the spiro structure could limit reactivity.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the keto groups to secondary alcohols .
Carbamoylmethyl Reactivity
The carbamoylmethyl group (-NHCOCH₂-) can:
-
Hydrolyze to a carboxylic acid under acidic conditions.
-
Engage in hydrogen bonding, influencing solubility and biological interactions .
Spirocyclic Stability
The spiro junction imposes conformational rigidity, affecting:
-
Reaction selectivity : Steric hindrance may direct reagents toward less hindered sites (e.g., the ester group over the diketone).
-
Tautomerism : The diketone may exhibit keto-enol tautomerism, altering electronic properties .
Comparative Reactivity with Analogues
| Compound | Key Differences | Reactivity Notes |
|---|---|---|
| Sigma-Aldrich R605905 | Pyrano[4,3-b]pyran core vs. pyrano[3,2-c]pyridine | Higher electron deficiency in pyridine enhances electrophilic substitution. |
| PubChem CID 4268837 | Allyl substituent vs. carbamoylmethyl | Allyl groups undergo addition reactions, while carbamoylmethyl favors hydrolysis. |
Scientific Research Applications
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogues from the literature:
Key Observations:
Bioactivity and Structure-Activity Relationships (SAR)
- Amino Group at 2' Position: Critical for binding interactions across all analogues, likely acting as a hydrogen-bond donor .
- Carbamoylmethyl vs. Pyridinylmethyl : The target’s carbamoylmethyl may enhance target affinity in enzymes requiring polar interactions, whereas pyridinylmethyl () could improve π-stacking in hydrophobic pockets .
- 7'-Methyl Group : Common in all derivatives, suggesting a conserved role in steric stabilization or metabolic resistance .
Biological Activity
Methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines indole and pyrano-pyridine moieties. Its IUPAC name reflects its complex composition, highlighting the presence of multiple functional groups that contribute to its biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C20H18N4O6 |
| Molecular Weight | 402.38 g/mol |
| CAS Number | 873571-59-6 |
| Solubility | Soluble in DMSO and ethanol; limited in water |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates several mechanisms through which this compound exerts its effects:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can disrupt normal cellular processes such as metabolism and signal transduction.
- Cell Cycle Regulation : Studies have shown that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis (programmed cell death) .
- Tubulin Interaction : Similar to other indole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics which is crucial for cell division .
Structure-Activity Relationships (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Key findings from SAR studies include:
- Functional Group Importance : The presence of specific functional groups such as amino and carboxyl moieties significantly influences the compound's potency against various cancer cell lines .
- Indole Derivative Efficacy : Indole derivatives have been shown to exhibit a wide range of biological activities including anticancer effects. Compounds with similar scaffolds have demonstrated effectiveness against drug-resistant cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the indole family:
- Anticancer Activity : A study reported that an indole derivative exhibited significant antiproliferative activity against HeLa cells with an IC50 value of 8.7 µM. This compound induced apoptosis and disrupted microtubule formation .
- In Vivo Efficacy : In a mouse model xenograft study using MGC-803 cells (gastric cancer), another indole derivative showed tumor growth inhibition rates of 70% at doses of 15 mg/kg .
- Mechanistic Insights : Molecular docking studies revealed that certain analogues form stable interactions with tubulin at the colchicine-binding site, enhancing their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
